molecular formula C20H18N4O2S B2683040 5-(4-(2-Methylbenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile CAS No. 946309-09-7

5-(4-(2-Methylbenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile

Cat. No.: B2683040
CAS No.: 946309-09-7
M. Wt: 378.45
InChI Key: MFJRXHQCFKUZCZ-UHFFFAOYSA-N
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Description

“5-(4-(2-Methylbenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a piperazine ring, a thiophene ring, and an oxazole ring, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-(4-(2-Methylbenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 2-methylbenzoyl chloride, which is then reacted with piperazine to form 4-(2-methylbenzoyl)piperazine. This intermediate can be further reacted with thiophene-2-carboxylic acid and oxalyl chloride to form the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine, under controlled temperatures and inert atmospheres.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

“5-(4-(2-Methylbenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, acetonitrile.

    Catalysts: Triethylamine, palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “5-(4-(2-Methylbenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Benzoylpiperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile
  • 5-(4-(2-Chlorobenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile
  • 5-(4-(2-Methylbenzoyl)piperazin-1-yl)-2-(furan-2-yl)oxazole-4-carbonitrile

Uniqueness

“5-(4-(2-Methylbenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile” is unique due to the presence of the 2-methylbenzoyl group, which can influence its chemical reactivity and biological activity. The combination of the piperazine, thiophene, and oxazole rings also contributes to its distinct properties compared to similar compounds.

Properties

IUPAC Name

5-[4-(2-methylbenzoyl)piperazin-1-yl]-2-thiophen-2-yl-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S/c1-14-5-2-3-6-15(14)19(25)23-8-10-24(11-9-23)20-16(13-21)22-18(26-20)17-7-4-12-27-17/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFJRXHQCFKUZCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=CS4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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